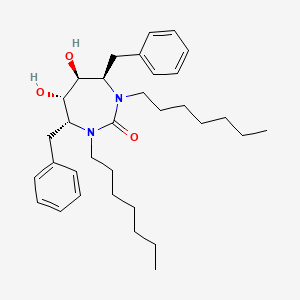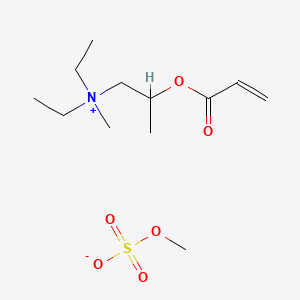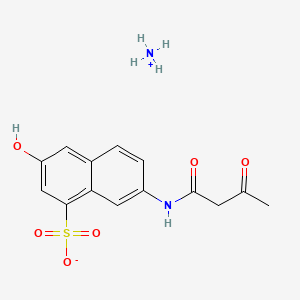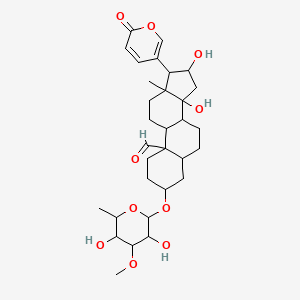
Bovochrysoid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bovochrysoid is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bovochrysoid typically involves a series of complex chemical reactions. One common method includes the use of specific catalysts and reagents under controlled temperature and pressure conditions to ensure the purity and yield of the compound. The exact synthetic route can vary depending on the desired application and the availability of starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities while maintaining high purity levels. The process often involves rigorous quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: Bovochrysoid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride, often used in anhydrous solvents.
Substitution: Halogenation reactions using halogens like chlorine or bromine in the presence of a catalyst are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction can produce various reduced forms of this compound.
Aplicaciones Científicas De Investigación
Bovochrysoid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which Bovochrysoid exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a catalyst in certain reactions, facilitating the conversion of substrates to products. In biological systems, it may interact with enzymes or receptors, influencing various biochemical processes.
Comparación Con Compuestos Similares
Bovochrysoid can be compared to other similar compounds in terms of its chemical structure and reactivity. Some similar compounds include:
Compound A: Known for its similar catalytic properties but differs in its molecular structure.
Compound B: Shares some reactivity patterns with this compound but has different applications in industry.
Compound C: Used in similar biological studies but has a distinct mechanism of action.
This compound stands out due to its unique combination of properties, making it a versatile compound in various scientific and industrial applications.
Propiedades
Número CAS |
63765-68-4 |
|---|---|
Fórmula molecular |
C31H44O10 |
Peso molecular |
576.7 g/mol |
Nombre IUPAC |
3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14,16-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C31H44O10/c1-16-25(35)27(38-3)26(36)28(40-16)41-19-8-11-30(15-32)18(12-19)5-6-21-20(30)9-10-29(2)24(22(33)13-31(21,29)37)17-4-7-23(34)39-14-17/h4,7,14-16,18-22,24-28,33,35-37H,5-6,8-13H2,1-3H3 |
Clave InChI |
VAASSPZOHNNMJH-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=COC(=O)C=C6)O)O)C)C=O)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



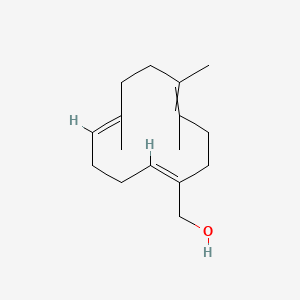
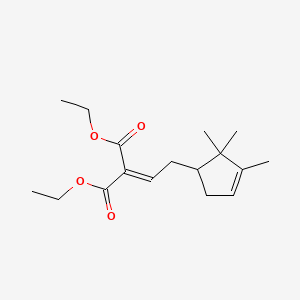


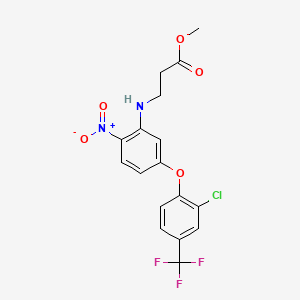
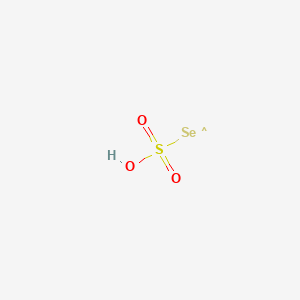
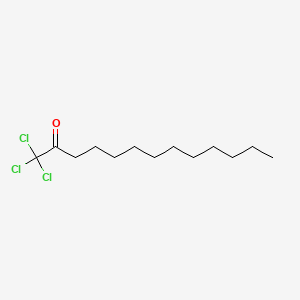
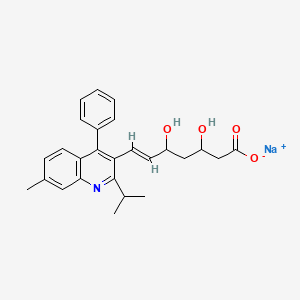
![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
